molecular formula C12H12ClN B1628514 4-Chloro-2,7,8-trimethylquinoline CAS No. 78509-29-2

4-Chloro-2,7,8-trimethylquinoline

Cat. No. B1628514
CAS RN: 78509-29-2
M. Wt: 205.68 g/mol
InChI Key: NDTSUKTWPJRMAV-UHFFFAOYSA-N
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Description

4-Chloro-2,7,8-trimethylquinoline is a quinoline derivative that belongs to the category of heterocyclic compounds. It has the empirical formula C12H12ClN and a molecular weight of 205.68 . It is a solid substance .


Physical And Chemical Properties Analysis

4-Chloro-2,7,8-trimethylquinoline is a solid substance . Its empirical formula is C12H12ClN and it has a molecular weight of 205.68 .

Scientific Research Applications

Safety and Hazards

4-Chloro-2,7,8-trimethylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. . It has the signal word “Danger” and the hazard statements H301 - H318 - H413 . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338 . It is non-combustible and is classified as acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Future Directions

4-Chloro-2,7,8-trimethylquinoline is a unique chemical provided to early discovery researchers . It has potential implications in scientific research and industry.

properties

IUPAC Name

4-chloro-2,7,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTSUKTWPJRMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=C2C=C1)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587946
Record name 4-Chloro-2,7,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,7,8-trimethylquinoline

CAS RN

78509-29-2
Record name 4-Chloro-2,7,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78509-29-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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